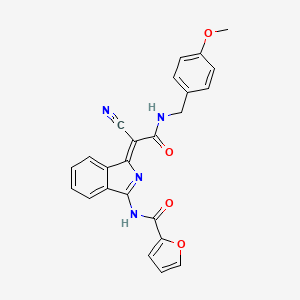
3-(2-(benzylamino)phenyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
Synthesis Analysis
A sustainable and environment-friendly approach for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed in water. The present protocol requires palladium acetate as a catalyst and exhibits a wide substrate scope by employing commercially available, non-toxic aldehydes .Molecular Structure Analysis
The molecular structure of quinoxalin-2(1H)-ones is characterized by a C-3 functionalization . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Chemical Reactions Analysis
A visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides has been developed. The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive, and metal catalyst, providing the corresponding products in moderate to good yields .Physical And Chemical Properties Analysis
Quinoxalin-2(1H)-ones have diverse biological activities and chemical properties . They are characterized by their C-3 functionalization, which offers robust applications in various industries .科学的研究の応用
Reactivity and Synthesis
Dipolar Cycloaddition Reactions : Quinoxalin-3(4H)-one 1-N-oxides exhibit reactivity as 1,3-dipoles in cycloaddition reactions, forming various 2-arylaminoquinoxalin-3(4H)-ones and 2-(o-hydroxyphenyl)-quinoxalin-3(4H)-ones through reactions with aryl isocyanates and benzyne respectively (Mason & Tennant, 1972).
Pharmacological Applications
Anticancer and Antimicrobial Activities : Quinoxaline derivatives exhibit significant pharmacological applications. A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated potent anticancer and antimicrobial activities. These hybrids, particularly compound 8f, displayed significant anticancer activity and promising binding interactions at the active site of the target enzyme EGFR tyrosine kinase (1M17). Their antimicrobial activity was notable against Gram-negative bacteria E. coli (Bolakatti et al., 2020).
Crystal Structure and Molecular Dynamics
Synthesis and Characterization : The synthesis of an isoxazolequinoxaline derivative (IZQ) was achieved with good yield, and its structure was confirmed by single crystal X-ray diffraction. The compound's stability and interactions were studied through DFT calculations, Hirshfeld surface studies, energy frameworks, and molecular dynamics, revealing prominent interactions at the active site region against homo sapiens protein (pdb code:6HVH), suggesting potential anti-cancer activity (Abad et al., 2021).
Binding and Selectivity
Adenosine Receptor Antagonists : A derivative, 4-Amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one, was identified as an A(2A) versus A(1) selective antagonist. The study of novel triazoloquinoxalin-1-ones revealed varying effects on AR subtypes based on the substituents, providing insights into the structural requirements for binding and revealing that different substituents led to selectivity for A(1) or A(3) adenosine receptors (Colotta et al., 2000).
Drug Development and Functionalization
Quinoxalin-2(1H)-one Derivatives : Quinoxalin-2(1H)-one derivatives have been recognized as active components in various drugs, such as antimicrobial, anticancer, and antithrombotic agents. Recent years have seen an increase in the modification and functionalization of this scaffold, particularly through selective C–H bond functionalization at the C-3 position, offering a versatile platform for drug development (Ghosh & Das, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3-[2-(benzylamino)phenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-13,22H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCLEQLRICNVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)
![N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2642790.png)
![4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2642791.png)

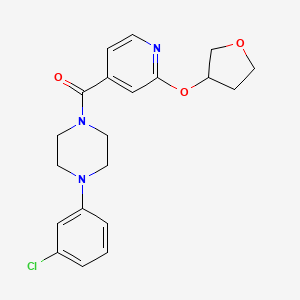
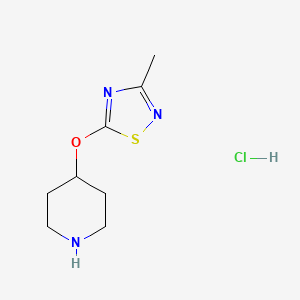
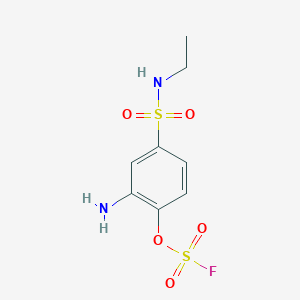
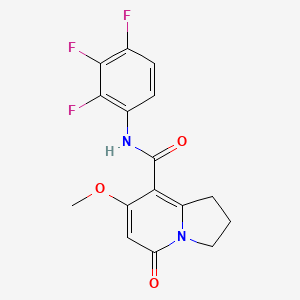
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2642805.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)
